molecular formula C19H14F3N3O5S2 B2880429 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate CAS No. 896006-55-6

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

Cat. No. B2880429
CAS RN: 896006-55-6
M. Wt: 485.45
InChI Key: WFKAGJMJJLDJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C19H14F3N3O5S2 and its molecular weight is 485.45. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds containing the 1,3,4-thiadiazole moiety, similar to the one in the target compound, have been synthesized and explored for their potential in creating a wide range of heterocyclic compounds. These include derivatives of thiadiazole, thiazole, pyridine, and pyrazole, which have applications in medicinal chemistry due to their diverse biological activities (Nadia A. Abdelriheem, Ali M. M. Mohamed, A. Abdelhamid, 2017). The synthetic versatility of thiadiazoles suggests that the target compound could also serve as a precursor for synthesizing various biologically active heterocycles.

Fungicidal Activity

Thiadiazole derivatives have been prepared as potential fungicides, with some showing significant activity against agricultural pathogens (H. Chen, Z. Li, Y. Han, 2000). Given the structural similarities, the target compound could be investigated for its fungicidal properties, contributing to the development of new agricultural chemicals.

Antibacterial and Antifungal Agents

Derivatives of benzo[d]thiazole have been synthesized and tested for their antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi (M. Palkar, A. Patil, et al., 2017). This suggests that the target compound, by virtue of containing a thiadiazole group, could potentially be explored for its antimicrobial properties in pharmaceutical research.

Molecular Aggregation Studies

Studies on compounds with thiadiazole and pyrazole moieties have explored their behavior in various solvents, revealing insights into molecular aggregation processes. These findings are crucial for understanding the photophysical properties of organic compounds, which can be applied in the development of optoelectronic devices (A. Matwijczuk, Dariusz Kluczyk, et al., 2016). The complex structure of the target compound might also offer unique insights into molecular interactions and aggregation behavior, making it of interest in materials science.

Potential in Drug Discovery

Compounds containing thiadiazole and related heterocycles have been explored for their potential in drug discovery, especially as anti-inflammatory and analgesic agents. Their structural features facilitate the exploration of various biological activities, suggesting that the target compound could be a valuable scaffold in the development of new therapeutics (Deepak Kumar, 2022).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O5S2/c1-2-15(27)23-17-24-25-18(32-17)31-9-12-7-13(26)14(8-29-12)30-16(28)10-3-5-11(6-4-10)19(20,21)22/h3-8H,2,9H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKAGJMJJLDJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.